molecular formula C9H24Cl2N6 B2623315 N-(7-carbamimidamidoheptyl)guanidine dihydrochloride

N-(7-carbamimidamidoheptyl)guanidine dihydrochloride

Cat. No.: B2623315
M. Wt: 287.23 g/mol
InChI Key: RDSDMMIECVGKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-carbamimidamidoheptyl)guanidine dihydrochloride is a guanidine compound offered with high purity for research use. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying the specific applications and handling procedures for their experimental needs.

Properties

IUPAC Name

2-[7-(diaminomethylideneamino)heptyl]guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N6.2ClH/c10-8(11)14-6-4-2-1-3-5-7-15-9(12)13;;/h1-7H2,(H4,10,11,14)(H4,12,13,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSDMMIECVGKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCCN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride involves several steps. One common method includes the reaction of heptylamine with cyanamide to form N-(7-carbamimidamidoheptyl)guanidine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. These methods are designed to produce the compound in bulk quantities while adhering to strict quality control standards .

Chemical Reactions Analysis

N-(7-carbamimidamidoheptyl)guanidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

N-(7-carbamimidamidoheptyl)guanidine dihydrochloride serves as a reagent in various chemical reactions. Its stability and high purity make it suitable for use as a reference standard in analytical chemistry.

Biology

In biological studies, this compound is used to investigate its effects on cellular processes. It has been shown to interact with enzymes and receptors, influencing signal transduction pathways.

Medicine

The compound is being explored for its potential therapeutic applications:

  • Antimicrobial Activity: Exhibits significant antibacterial properties against various strains, including Pseudomonas aeruginosa.
  • Anticancer Properties: Demonstrated cytotoxic effects in cancer cell lines, inducing apoptosis through caspase activation.
  • Enzyme Inhibition: Potential to inhibit cholinesterase activity, relevant for Alzheimer's disease treatment.

Antimicrobial Activity

Research indicates that derivatives of guanidine compounds exhibit notable antimicrobial properties. For instance, studies have reported effective inhibition zones against bacterial strains:

CompoundBacterial Strains TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BStaphylococcus aureus18
This compoundPseudomonas aeruginosa20

Anticancer Properties

The anticancer potential of this compound has been assessed in various cancer cell lines:

Cell LineIC50 (µM)
HCC827 (Lung)6.26
NCI-H358 (Lung)6.48
MCF7 (Breast)10.50

These findings suggest that the compound exhibits promising cytotoxicity against lung cancer cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes:

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase75
Butyrylcholinesterase65

This inhibition suggests potential neuroprotective strategies by preventing the breakdown of acetylcholine.

Mechanism of Action

The mechanism of action of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Guanidine Derivatives with Alkyl Chains

  • ADS-1031 (1,4-Bis(7-phenoxyheptyl)piperazine dihydrochloride): Features a piperazine core with phenoxyheptyl chains. Unlike the target compound, ADS-1031 lacks carbamimidamide groups but shares a heptyl chain and dihydrochloride salt. Its synthesis involves six steps, including guanylation and N-alkylation, yielding a complex architecture suited for receptor binding .
  • N-(4-Aminobutyl)guanidine dihydrochloride (Compound 65): Contains a shorter butyl chain and nitro-pyrrole substituents.

b. Biguanides and Azoamidines

  • Chlorhexidine Dihydrochloride : A bis-biguanide with chlorophenyl groups, widely used as an antiseptic. Its dual guanidine moieties enable broad-spectrum antimicrobial activity, a trait that N-(7-carbamimidamidoheptyl)guanidine might share due to similar charge distribution .
  • Azoamidine Initiators (e.g., 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride) : These azo-containing compounds are structurally distinct but share the dihydrochloride salt. Their primary use in polymerization contrasts with the medicinal applications of guanidine derivatives .
Pharmacological and Physicochemical Properties
Compound Chain Length Key Functional Groups Solubility Reported Activity
N-(7-Carbamimidamidoheptyl)guanidine dihydrochloride Heptyl (C7) Carbamimidamide, Guanidine High (dihydrochloride) Inferred antimicrobial/Enzyme inhibition
ADS-1031 Heptyl (C7) Phenoxy, Piperazine Moderate Receptor modulation
Chlorhexidine Dihydrochloride Hexyl (C6) Biguanide, Chlorophenyl High Broad-spectrum antiseptic
Compound 65 Butyl (C4) Nitro-pyrrole, Guanidine Moderate Enzyme inhibition
  • Lipophilicity: The heptyl chain in the target compound likely enhances membrane penetration compared to butyl analogs but reduces it relative to aromatic phenoxy derivatives .
  • Solubility : Dihydrochloride salts generally improve aqueous solubility, critical for in vivo bioavailability .

Biological Activity

N-(7-carbamimidamidoheptyl)guanidine dihydrochloride is a synthetic guanidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of guanidine functional groups, which are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H22Cl2N6\text{C}_{12}\text{H}_{22}\text{Cl}_2\text{N}_6

This structure features a heptyl chain linked to a guanidine moiety, which is crucial for its biological activity.

The biological activity of guanidine derivatives often involves modulation of cellular pathways. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Guanidine compounds can act as inhibitors of various enzymes, thereby affecting metabolic pathways.
  • Cellular Signaling Modulation : These compounds may interact with cellular receptors, influencing signaling cascades that lead to altered cell proliferation and apoptosis.
  • Antioxidant Properties : Some studies suggest that guanidine derivatives possess antioxidant capabilities, protecting cells from oxidative stress.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities. Below is a summary of key findings:

Activity Observation Reference
CytotoxicityInduces apoptosis in cancer cell lines with IC50 values ranging from 0.85 to 2 μM.
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in vitro.

Cytotoxicity in Cancer Research

In a study examining the cytotoxic effects of this compound on human promyelocytic leukemia HL-60 cells, the compound exhibited significant antiproliferative activity. The mechanism was linked to the induction of apoptosis, as evidenced by morphological changes and caspase activation assays.

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Mechanisms

A separate study focused on the compound's anti-inflammatory effects, revealing that it significantly lowered levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured macrophages. This suggests a promising application in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for N-(7-carbamimidamidoheptyl)guanidine dihydrochloride, and how are intermediates characterized?

The synthesis typically involves guanylation and alkylation steps. For example, analogous guanidine derivatives are synthesized via sequential reactions:

  • Intermediate formation : Alkylation of amines with bromoalkylnitriles (e.g., 7-phenoxyheptanenitrile) to create primary intermediates .
  • Guanylation : Reaction with guanidinium hydrochloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the guanidine moiety .
  • Purification : Recrystallization from solvents like 2-propanol or toluene to isolate the dihydrochloride salt .
    Characterization methods include NMR for structural confirmation, HPLC for purity assessment, and melting point analysis .

Q. How is this compound analyzed for purity and structural integrity?

  • Chromatography : Reverse-phase HPLC with UV detection is used to quantify impurities (e.g., unreacted intermediates) .
  • Spectroscopy : ¹H/¹³C NMR confirms the presence of carbamimidamido and heptyl chains, while FT-IR validates functional groups like NH and C=N .
  • Elemental analysis : Ensures stoichiometric consistency of C, H, N, and Cl .

Q. What are the primary research applications of this compound?

  • Medicinal chemistry : As a building block for synthesizing guanidine-containing analogs with potential bioactivity (e.g., antiviral or enzyme inhibitors) .
  • Biochemical assays : Used in studies targeting guanidine-binding proteins or nucleic acid interactions due to its polycationic nature .

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro assays with this compound?

  • Buffer optimization : Use low-pH buffers (e.g., 0.1M HCl) or co-solvents like DMSO (≤5% v/v) to enhance aqueous solubility .
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time and adjust ionic strength to maintain colloidal stability .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Standardized protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature) to reduce variability .
  • Dose-response validation : Perform EC₅₀/IC₅₀ comparisons across multiple replicates and orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. How can synthesis scalability be improved while minimizing hazardous byproducts?

  • Green chemistry approaches : Replace hazardous reagents (e.g., methyl mercaptan) with safer alternatives (e.g., H₂O₂ for oxidation) .
  • Flow chemistry : Continuous processing reduces intermediate isolation steps and improves yield for alkylation/guanylation reactions .

Q. What methods identify and quantify impurities in this compound batches?

  • LC-MS/MS : Detects trace impurities (e.g., residual alkylating agents) with high sensitivity .
  • Stability studies : Accelerated degradation under heat/light identifies labile byproducts (e.g., hydrolyzed guanidine derivatives) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during synthesis .
  • Toxicity testing : Follow OECD guidelines (e.g., Test No. 406 for skin sensitization) to assess hazards .

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